Cas no 2171275-82-2 ((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoheptanoic acid)

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoheptanoic acid structure
2171275-82-2 structure
Product Name:(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoheptanoic acid
CAS No:2171275-82-2
MF:C27H34N2O5
MW:466.569267749786
CID:6223365
PubChem ID:165963100
Update Time:2025-07-21

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoheptanoic acid
    • EN300-1475804
    • 2171275-82-2
    • (3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]heptanoic acid
    • Inchi: 1S/C27H34N2O5/c1-4-5-10-18(15-24(30)31)28-26(32)25(17(2)3)29-27(33)34-16-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,17-18,23,25H,4-5,10,15-16H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-,25+/m1/s1
    • InChI Key: AADQTKGHODJQNH-CJAUYULYSA-N
    • SMILES: O(C(N[C@H](C(N[C@@H](CC(=O)O)CCCC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 675
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 105Ų

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoheptanoic acid Pricemore >>

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Additional information on (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoheptanoic acid

Research Briefing on (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoheptanoic acid (CAS: 2171275-82-2)

The compound (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoheptanoic acid (CAS: 2171275-82-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This Fmoc-protected amino acid derivative plays a crucial role in peptide synthesis and drug development, particularly in the construction of complex peptide-based therapeutics. Recent studies have focused on its application as a key intermediate in the synthesis of novel protease inhibitors and its potential in targeted drug delivery systems.

Recent advancements in solid-phase peptide synthesis (SPPS) techniques have highlighted the importance of this compound as a building block for constrained peptides. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of macrocyclic peptides with enhanced metabolic stability. The researchers utilized this Fmoc-protected amino acid to introduce a hydrophobic side chain at a specific position, which significantly improved the target binding affinity of the resulting peptides.

Structural analysis of this compound reveals unique conformational properties that make it particularly valuable for designing peptide-based drugs. The combination of the heptanoic acid backbone with the Fmoc-protected amino group creates a versatile scaffold that can be modified for various therapeutic applications. Recent computational studies have shown that this structure can effectively mimic natural protein-protein interaction interfaces, making it a promising candidate for developing protein-protein interaction inhibitors.

In the context of drug discovery, CAS 2171275-82-2 has shown particular promise in oncology research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a novel class of HDAC inhibitors, where it contributed to improved selectivity against cancer cells while minimizing off-target effects. The compound's ability to introduce both hydrophobicity and stereochemical complexity has made it valuable for optimizing the pharmacokinetic properties of candidate drug molecules.

The synthesis and characterization of this compound continue to be areas of active research. Recent improvements in its synthetic route have increased yield and purity, as documented in a 2023 Organic Process Research & Development publication. These advancements have made the compound more accessible for pharmaceutical development while maintaining the high purity standards required for medicinal chemistry applications.

Looking forward, researchers anticipate expanding applications of this compound in the development of peptide-drug conjugates and as a tool for studying membrane permeability of therapeutic peptides. Its unique structural features position it as a versatile building block that could contribute to breakthroughs in targeted therapies and personalized medicine approaches in the coming years.

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